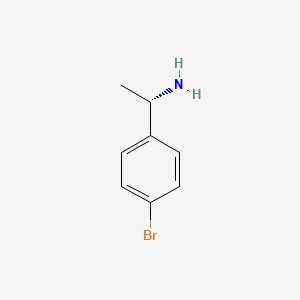

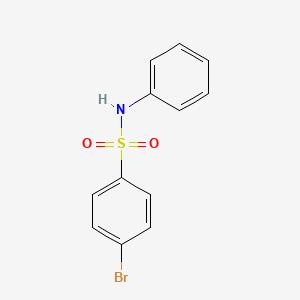

(S)-(-)-1-(4-Bromophenyl)ethylamine

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to (S)-(-)-1-(4-Bromophenyl)ethylamine involves complex reactions. For instance, 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles were synthesized using Sulfide etherification, Aminating, and Nenitzescu reactions, highlighting the intricate steps involved in synthesizing bromophenyl compounds (L. Dan, 2006). Additionally, the enantioselective acylation of 1-(3′-bromophenyl)ethylamine, a compound structurally similar to this compound, was achieved using lipase-mediated (R)-selective acylation (I. Gill, Jagbandhu Das, Ramesh N. Patel, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by specific molecular packing and crystal structures. For example, a study on the enantiopure (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine showed a compact and dense three-dimensional arrangement associated with the biphenyl group, influenced by the stereogenic carbon atom (J. Ramírez-Márquez et al., 2019).

Chemical Reactions and Properties

Compounds like this compound exhibit unique reactivity due to their structural features. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate indicates the complex chemical reactions these compounds undergo (M. Sapnakumari et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives can be gleaned from studies on similar compounds. For instance, the study of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provides insights into the physical properties of bromophenyl compounds, such as crystal packing stability influenced by weak O–H...O intermolecular interactions (M. Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound can be understood by studying the chemical behavior of related compounds. For example, the synthesis and reactivity insights of a chiral photochromic Schiff base synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine reveal the diverse chemical properties, including photochromic behavior and intramolecular hydrogen bonding, that bromophenyl compounds can exhibit (R. Moriwaki, T. Akitsu, 2015).

Scientific Research Applications

Chiral Separation via HPLC

Another application involves the use of (S)-(-)-1-(4-Bromophenyl)ethylamine in chiral separation. Morris, Greally, and Cairns (1996) utilized normal phase HPLC to separate the enantiomers of this compound. They proposed a retention mechanism based on a three-point interaction model, highlighting the importance of steric attraction/repulsion in the process (Morris, Greally, & Cairns, 1996).

Application in Intelligent Druggery Design

In the field of intelligent druggery design, This compound has been explored for its potential. Guo (2001) researched the capability of Artificial Neural Networks (ANN) in this domain, training the BP ANN with structural parameters and biological activities of N, N-dimethyl 2 bromo(substituted phenyl) ethylamines, a category that includes this compound. The study demonstrated significant progress in the intelligence of the ANN with the growth of training patterns (Guo, 2001).

Enantiomerically Pure Aza-Morita–Baylis–Hillman Adducts

Martelli, Orena, and Rinaldi (2011) used This compound for the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. They reacted 3-substituted (Z)-2-(bromomethyl)propenoates with this compound in the presence of quinidine, yielding enantiomerically pure products (Martelli, Orena, & Rinaldi, 2011).

Synthesis of Potential Antidepressants

In the pharmaceutical field, This compound was involved in synthesizing potential antidepressants. Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake, which included compounds related to This compound . Some analogues showed effects in the rat pineal gland, indicating potential rapid onset of antidepressant activity (Yardley et al., 1990).

Synthesis of Imaging Agents for Tumors

In the context of medical imaging, This compound was used in the synthesis of imaging agents. John et al. (1996) synthesized bromo and iodo derivatives of this compound, which were evaluated for their affinities to sigma-1 and sigma-2 receptor subtypes. These compounds showed promise as radiopharmaceuticals for imaging sigma receptor-positive tumors (John et al., 1996).

Safety and Hazards

“(S)-(-)-1-(4-Bromophenyl)ethylamine” is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

“(S)-(-)-1-(4-Bromophenyl)ethylamine” may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors . This suggests potential future directions in the development of antagonists and radioligands for rat P2X7 receptors.

properties

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280072 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27298-97-1 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)